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Compound of Interest

Compound Name: Deupirfenidone

Cat. No.: B10860353 Get Quote

A head-to-head analysis of the next-generation antifibrotic agent, deupirfenidone, against its

predecessor, pirfenidone, reveals promising advancements in the treatment of Idiopathic

Pulmonary Fibrosis (IPF). This guide provides a comprehensive comparison of their efficacy,

supported by data from the pivotal ELEVATE IPF Phase 2b clinical trial, alongside a detailed

examination of their mechanisms of action and experimental protocols for researchers,

scientists, and drug development professionals.

Deupirfenidone (formerly LYT-100) is a deuterated form of pirfenidone, a modification

designed to improve its pharmacokinetic profile.[1][2] This structural change aims to enhance

efficacy and tolerability in patients with IPF, a progressive and fatal lung disease characterized

by lung tissue scarring.[1]

Executive Summary of Comparative Efficacy
The ELEVATE IPF trial, a Phase 2b, multicenter, randomized, double-blind study, provides the

most direct comparison between deupirfenidone, pirfenidone, and a placebo.[2][3] The results

indicate a superior treatment effect for the higher dose of deupirfenidone in slowing the

decline of lung function.

At a dose of 825 mg three times a day (TID), deupirfenidone demonstrated a statistically

significant 80.9% reduction in the rate of lung function decline compared to placebo.[1][4] In the

same trial, pirfenidone at the FDA-approved dose of 801 mg TID showed a 54.1% treatment

effect versus placebo, a figure consistent with its previously reported clinical trial data.[4][5]
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Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from the 26-week ELEVATE

IPF trial.[4]

Table 1: Efficacy Endpoints - Change in Forced Vital Capacity (FVC)

Treatment
Group

N
Change from
Baseline in
FVC (mL) (SE)

Difference in
FVC (mL) vs.
Placebo (95%
CI)

Treatment
Effect vs.
Placebo

Placebo 65 -112.5 (27.84) - -

Pirfenidone 801

mg TID
61 -51.6 (29.13)

60.9 (-18.3,

140.0)
54.1%

Deupirfenidone

550 mg TID
65 -80.7 (29.32)

31.8 (-47.6,

111.2)
28.3%

Deupirfenidone

825 mg TID
63 -21.5 (28.86)

91.0 (12.2,

169.7)†
80.9%

SE: Standard Error; CI: Confidence Interval. †Statistically significant at the 0.05 level.[4]

Table 2: Efficacy Endpoints - Change in FVC Percent Predicted (FVCpp)
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Treatment Group N
Change from
Baseline in FVCpp
(%) (SE)

Difference in
FVCpp (%) vs.
Placebo (95% CI)

Placebo 65 -3.43 (0.842) -

Pirfenidone 801 mg

TID
61 -1.46 (0.881) 1.97 (-0.42, 4.37)

Deupirfenidone 550

mg TID
65 -1.81 (0.886) 1.62 (-0.78, 4.02)

Deupirfenidone 825

mg TID
63 -0.43 (0.872) 3.00 (0.62, 5.38)†

SE: Standard Error; CI: Confidence Interval. †Statistically significant at the 0.05 level.[4]

Table 3: Tolerability - Key Gastrointestinal Adverse Events (≥5% in any arm)

Adverse Event
Deupirfenidone 825 mg
TID (%)

Pirfenidone 801 mg TID
(%)

Nausea 20.3 27.0

Dyspepsia 14.1 22.2

Abdominal Pain 14.1 7.9

Diarrhea 7.8 11.1

Constipation 4.7 6.3

Vomiting 1.6 3.2

Deupirfenidone at the 825 mg dose demonstrated a generally favorable tolerability profile

compared to pirfenidone, with lower incidences of several key gastrointestinal side effects.[4]

Mechanism of Action
Both pirfenidone and deupirfenidone exert their therapeutic effects through anti-inflammatory

and antifibrotic activities.[6][7][8] The precise molecular mechanisms are not fully elucidated but
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are known to involve the downregulation of key pro-fibrotic and pro-inflammatory mediators.[9]

[10]

Deupirfenidone, being a deuterated analogue of pirfenidone, shares the same fundamental

mechanism of action.[8] The substitution of hydrogen with deuterium atoms alters its

pharmacokinetics, leading to higher plasma exposure which may contribute to its improved

efficacy and differentiated safety profile.[2][11]

The key signaling pathways modulated by these compounds include:

Inhibition of Transforming Growth Factor-beta (TGF-β): Both drugs suppress the production

and signaling of TGF-β, a central mediator of fibrosis that stimulates fibroblast proliferation

and collagen synthesis.[9][10][12]

Reduction of Pro-inflammatory Cytokines: They inhibit the production of inflammatory

mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12]

[13]

Antioxidant Effects: Pirfenidone has demonstrated antioxidant properties, which may help

protect lung tissue from oxidative stress-induced damage.[13]
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Caption: Simplified signaling pathway for Deupirfenidone and Pirfenidone.

Experimental Protocols
The comparative data presented is primarily derived from the ELEVATE IPF Phase 2b trial.

Study Design: A Phase 2b, international, multi-center, randomized, double-blind, active- and

placebo-comparator trial.[2]

Participants: 257 patients with Idiopathic Pulmonary Fibrosis were enrolled from 14 countries.

[2] Key inclusion criteria typically involve a confirmed diagnosis of IPF with mild to moderate

impairment in lung function.

Intervention: Participants were randomized in a 1:1:1:1 ratio to receive one of the following

treatments for 26 weeks:[4]

Deupirfenidone 550 mg TID
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Deupirfenidone 825 mg TID

Pirfenidone 801 mg TID

Placebo TID

Endpoints:

Primary Endpoint: The rate of change in Forced Vital Capacity (FVC) in mL from baseline

over 26 weeks.[2] The primary statistical analysis used a Bayesian approach comparing the

combined deupirfenidone arms to the placebo arm.[2]

Key Secondary Endpoint: The rate of change in FVC percent predicted (FVCpp) from

baseline over 26 weeks.[2]

Additional Endpoints: Included time to disease progression and safety assessments.[2]

Statistical Analysis: The primary analyses for both FVC and FVCpp utilized a Bayesian

approach.[2] Secondary analyses were conducted using a frequentist approach with a mixed

model for repeated measures (MMRM).[2]

Caption: Experimental workflow of the ELEVATE IPF Phase 2b trial.

Conclusion
The available data from the ELEVATE IPF trial suggests that deupirfenidone, particularly at

the 825 mg TID dose, offers a superior efficacy profile compared to the standard 801 mg TID

dose of pirfenidone in slowing the decline of lung function in IPF patients over a 26-week

period. This enhanced efficacy is coupled with a favorable tolerability profile, potentially

addressing some of the limitations that have hindered the use of current standard-of-care

treatments.[1][4] These findings support the continued development of deupirfenidone as a

promising new therapeutic option for Idiopathic Pulmonary Fibrosis.[2] A Phase 3 trial,

SURPASS-IPF, is being planned to further evaluate deupirfenidone against pirfenidone.[14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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